1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid

Lipophilicity Peptidomimetic Design Solid-Phase Peptide Synthesis

1‑{[(9H‑fluoren‑9‑yl)methoxy]carbonyl}‑3‑methylpiperidine‑4‑carboxylic acid (CAS 1882313‑91‑8) is an Fmoc‑protected, non‑proteinogenic cyclic β‑amino acid building block employed primarily in Fmoc solid‑phase peptide synthesis (SPPS) [REFS‑1]. Its core structure—a piperidine ring bearing a carboxylic acid and a methyl substituent—provides conformational constraint and a defined stereocenter, while the base‑labile Fmoc group enables standard SPPS deprotection protocols [REFS‑2].

Molecular Formula C22H23NO4
Molecular Weight 365.429
CAS No. 1882313-91-8
Cat. No. B2738570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid
CAS1882313-91-8
Molecular FormulaC22H23NO4
Molecular Weight365.429
Structural Identifiers
SMILESCC1CN(CCC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H23NO4/c1-14-12-23(11-10-15(14)21(24)25)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)
InChIKeyLFXMJNWXWBTVFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic Acid (CAS 1882313‑91‑8): Procurement-Grade Fmoc-Protected Piperidine Scaffold for Peptide Synthesis


1‑{[(9H‑fluoren‑9‑yl)methoxy]carbonyl}‑3‑methylpiperidine‑4‑carboxylic acid (CAS 1882313‑91‑8) is an Fmoc‑protected, non‑proteinogenic cyclic β‑amino acid building block employed primarily in Fmoc solid‑phase peptide synthesis (SPPS) [REFS‑1]. Its core structure—a piperidine ring bearing a carboxylic acid and a methyl substituent—provides conformational constraint and a defined stereocenter, while the base‑labile Fmoc group enables standard SPPS deprotection protocols [REFS‑2]. Vendors report a minimum purity of 95 % (HPLC) and a molecular weight of 365.4 g mol⁻¹ [REFS‑3].

Fmoc-protected for standard solid-phase peptide synthesis
3-Methyl substitution provides conformational constraint and stereocenter
Racemic mixture supports initial SAR screening workflows

Why Generic Fmoc‑Piperidine‑4‑carboxylic Acids Cannot Substitute for CAS 1882313‑91‑8 in Constrained Peptide Design


Unsubstituted Fmoc‑isonipecotic acid (CAS 148928‑15‑8) lacks the 3‑methyl group that introduces a stereocenter and additional steric bulk on the piperidine ring [REFS‑1]. This methyl substitution alters both the conformational preference and the lipophilicity of the resulting peptidomimetic. While Fmoc‑isonipecotic acid exhibits a computed XLogP of 3.3–3.5, the 3‑methyl analogue shows an XLogP of 3.7 [REFS‑2], a shift that can influence peptide solubility, aggregation propensity, and membrane permeability. Furthermore, the stereochemical identity of the methyl group (racemic vs. enantiopure) directly affects receptor‑ligand complementarity when the scaffold is incorporated into bioactive peptides [REFS‑3]. Consequently, simply interchanging an unsubstituted or differently substituted Fmoc‑piperidine building block is not expected to yield identical conformational, physicochemical, or biological outcomes.

Target Building Block
Common Substitute
3-Methyl Fmoc-piperidine-4-carboxylic acid
Fmoc-isonipecotic acid (no methyl group)
Absence of 3-methyl group removes stereocenter and alters conformational preference.
Lipophilicity shift (higher for methyl analog) may influence solubility, aggregation, and permeability.
Stereochemical identity is critical for receptor complementarity; unsubstituted analog may yield different biological outcomes.

Quantitative Differentiation of 1‑{[(9H‑Fluoren‑9‑yl)methoxy]carbonyl}‑3‑methylpiperidine‑4‑carboxylic Acid Against Closest Analogs


Calculated Lipophilicity Shift Relative to Fmoc‑Isonipecotic Acid

The 3‑methyl substitution increases the computed partition coefficient (XLogP3‑AA) of the Fmoc‑protected building block from 3.3–3.5 (Fmoc‑isonipecotic acid) to 3.7 (CAS 1882313‑91‑8) [REFS‑1].

Lipophilicity
Reported
XLogP 3.7 vs 3.3–3.5 (Fmoc-isonipecotic acid)
Supports lipophilicity-dependent design choices
Computed value; not experimentally determined
Lipophilicity Peptidomimetic Design Solid-Phase Peptide Synthesis

Racemic vs. Enantiopure Availability: Facilitating Structure–Activity Relationship (SAR) Studies

CAS 1882313‑91‑8 is supplied as a stereochemically undefined mixture (presumed racemate), whereas the defined (3R,4R) enantiomer is separately registered as CAS 2137960‑12‑2 [REFS‑1].

Stereochemistry
Reported
Racemic / unspecified mixture; enantiopure (3R,4R) form available
Enables SAR by screening racemate, then resolving enantiomer
Enantiomer identity requires independent verification
Stereochemistry Structure–Activity Relationship Chiral Pool Synthesis

Purity Specification vs. Unsubstituted Fmoc‑Piperidine‑4‑carboxylic Acid

Commercially, CAS 1882313‑91‑8 is offered at 95 % minimum purity (HPLC) [REFS‑1], which is comparable to the 98 % (HPLC) typical for Fmoc‑isonipecotic acid [REFS‑2]. No quantitative differentiation in purity is observed.

Purity Specification
Data to verify
≥95% (HPLC) vs ≥98% (HPLC) for Fmoc-isonipecotic acid
Supports procurement specification review
Supplier-reported data; independent purity confirmation advised
Purity Procurement Specification Peptide Synthesis

Procurement‑Relevant Application Scenarios for 1‑{[(9H‑Fluoren‑9‑yl)methoxy]carbonyl}‑3‑methylpiperidine‑4‑carboxylic Acid


Constrained β‑Amino Acid Scan in Peptide Lead Optimization

When iterating on a peptide hit, replacement of a flexible β‑amino acid with the rigid 3‑methylpiperidine‑4‑carboxylic acid scaffold (via Fmoc‑SPPS) is a rational design strategy. The increased lipophilicity (XLogP 3.7 vs. 3.3 for unsubstituted isonipecotic acid) and the additional stereocenter allow systematic exploration of conformational and hydrophobic effects on target binding [REFS‑1]. Researchers can first employ the racemic building block (CAS 1882313‑91‑8) for feasibility, then switch to the enantiopure (3R,4R) isomer for detailed SAR [REFS‑2].

Peptidomimetic Library Synthesis with Enhanced Chemical Diversity

For DNA‑encoded library or one‑bead‑one‑compound library construction, incorporating a methyl‑substituted piperidine core increases scaffold diversity and lipophilic character. The Fmoc protection ensures seamless integration into standard split‑and‑pool Fmoc‑SPPS workflows. The 95% minimum purity specification requires attention to coupling stoichiometry but is sufficient for library‑scale synthesis where subsequent HPLC purification is planned [REFS‑3].

Privileged Scaffold Derivatization for Neuroscience Targets

Piperidine‑4‑carboxylic acid derivatives are recognized as privileged scaffolds for CNS targets. The 3‑methyl analogue introduces a chiral center that can enhance selectivity for receptor subtypes. While direct biological data for the Fmoc‑protected precursor are not available, the scaffold’s utility is inferred from the activity of related 3‑methylpiperidine‑4‑carboxylic acid derivatives (e.g., NEK2 inhibitor with IC₅₀ = 720 nM) [REFS‑4]. The Fmoc‑protected form enables modular incorporation into peptide or peptidomimetic ligands targeting CNS receptors.

Application
Selection Property
Validation Focus
Constrained β-amino acid scan
Fmoc-SPPS compatibility, conformational constraint
Lipophilicity and stereochemistry effects on binding
Peptidomimetic library synthesis
Fmoc compatibility, scaffold diversity
Purity specification for coupling optimization
Privileged scaffold research
Chiral piperidine core
Activity inferred from related 3-methylpiperidine derivatives
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